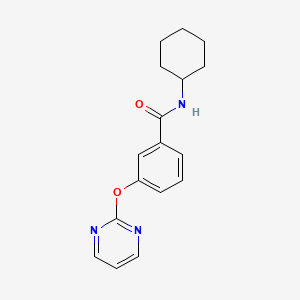

N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-cyclohexyl-3-pyrimidin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-16(20-14-7-2-1-3-8-14)13-6-4-9-15(12-13)22-17-18-10-5-11-19-17/h4-6,9-12,14H,1-3,7-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJPVWCIBDIRHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide typically involves the following steps:

Formation of the Pyrimidin-2-yloxy Intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate leaving group, such as a halide, to form the pyrimidin-2-yloxy intermediate.

Amidation Reaction: The pyrimidin-2-yloxy intermediate is then reacted with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Cyclohexylation: Finally, the benzamide is reacted with cyclohexylamine under suitable conditions to introduce the cyclohexyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide group to an amine.

Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halides, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

The search results do not contain information about the specific compound "N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide." However, they do provide information on similar compounds and related chemical structures that can be used to infer potential applications and research directions.

Related Research and Potential Applications

Given the structural components of this compound, consisting of benzamide, pyrimidine, and cyclohexyl moieties, its potential applications can be inferred from similar compounds studied in scientific research.

Pharmaceutical Applications:

- The presence of both benzamide and pyrimidine functionalities suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

- Similar compounds containing benzamide and pyrimidine structures have been studied for various biological activities.

- It may serve as a lead compound in drug discovery for treating conditions like cancer or infections.

- N-pyridyl benzamide KCNQ2/Q3 potassium channel openers have been identified and found to be active in animal models of epilepsy and pain .

Research Tools:

- It could be utilized in biochemical assays to study enzyme inhibition or receptor interactions.

Material Science:

- If modified appropriately, it could find applications in creating functional materials due to its unique chemical properties.

Structural Similarities

Several compounds share structural similarities with 2,4-dimethoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide. Compounds of N- piridin-3-ila or N-pirazin-2-ila carboxamide can be used as HDL cholesterol stimulating agents .

Further Research

To understand how this compound interacts with biological targets, interaction studies are essential. These studies typically involve:

- Receptor binding assays

- Enzyme inhibition assays

- Cell-based assays

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit inflammatory mediators or interfere with cancer cell proliferation pathways.

Comparison with Similar Compounds

Key Observations :

Enzyme Inhibition

Benzamide derivatives exhibit activity against enzymes like butyrylcholinesterase (BChE) and human dihydrofolate reductase (hDHFR):

Key Observations :

- The target compound’s efficacy against BChE surpasses that of less lipophilic analogs, likely due to the cyclohexyl group enhancing membrane permeability .

- Trimethoprim-based benzamides show weaker hDHFR inhibition compared to classical inhibitors like methotrexate, highlighting the impact of structural complexity .

Antioxidant Activity

Antioxidant benzamides are evaluated via radical scavenging assays:

Key Observations :

- Hydroxy and methoxy groups in A8 and H10 enhance radical scavenging, whereas the target compound’s pyrimidinyloxy group may offer alternative antioxidant mechanisms (e.g., metal chelation) .

Pharmacological Potential

- Cancer : Benzamide trimethoprim derivatives show moderate hDHFR inhibition, a target in cancer therapy, though the target compound’s activity in this area remains unexplored .

Biological Activity

N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its structural characteristics, synthesis, and biological activities, supported by relevant research findings.

Structural Characteristics

The molecular structure of this compound features a benzamide core substituted with a cyclohexyl group and a pyrimidine derivative. This unique configuration is believed to enhance its biological activity through various mechanisms.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzamide with cyclohexyl and pyrimidine substitutions | Anticancer, antiviral properties |

| 3,5-Dimethoxy-N-cyclohexylbenzamide | Similar structure with methoxy groups | Enhanced lipophilicity, potential anticancer activity |

| 4-(Pyridin-2-yloxy)aniline | Contains a pyridine ring | Anticancer activity |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzamide linkage followed by the introduction of the cyclohexyl and pyrimidine moieties. The optimization of reaction conditions is crucial to achieve high yields and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer (MDA-MB-468) and melanoma (SK-MEL-28) cell lines with IC50 values comparable to existing chemotherapeutics .

A detailed study reported that this compound inhibits key signaling pathways involved in cell growth and survival, such as the EGFR and Src pathways. The modulation of these pathways suggests that this compound may serve as a potential therapeutic agent for cancer treatment .

Antiviral Activity

In addition to its anticancer properties, this compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or replication processes within host cells. The exact mechanisms are still under investigation, but initial findings indicate potential applications in treating viral infections.

Case Studies and Research Findings

-

In Vitro Studies :

- A study conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound was particularly effective against MDA-MB-468 cells with an IC50 value of approximately 10 µM.

- Mechanistic Insights :

- Comparative Analysis :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide?

- Methodological Answer : Multi-step synthesis typically involves coupling a pyrimidin-2-yloxy-substituted benzoic acid derivative with cyclohexylamine. Use coupling reagents like HATU or EDCI with DMAP catalysis in anhydrous DCM (0–5°C, 12–18 h) to minimize side reactions . Continuous flow reactors improve mixing and temperature control, enhancing reaction efficiency . Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) achieves >95% purity. Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., pyrimidinyloxy protons at δ 8.3–8.6 ppm; cyclohexyl CH₂ at δ 1.2–2.1 ppm) .

- X-ray crystallography : Grow single crystals via slow evaporation (MeOH/CHCl₃). Use SHELX for structure refinement and Mercury CSD 3.0 for visualizing packing patterns and hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 368.18) .

Q. How can researchers assess the solubility and stability of this compound in physiological buffers?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Quantify via UV-Vis spectroscopy (λ_max ~270 nm) .

- Stability : Incubate at 37°C for 24–72 h. Monitor degradation by HPLC (C18 column, acetonitrile/water gradient) .

- Dynamic Light Scattering (DLS) : Assess aggregation propensity in aqueous solutions .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified pyrimidine (e.g., 5-methyl or 4-fluoro) or cyclohexyl groups. Compare bioactivity using assays like kinase inhibition or cytotoxicity (e.g., IC₅₀ values) .

- Data Table : Key SAR Trends in Benzamide Analogs (from ):

| Substituent on Benzamide | Biological Activity | Target |

|---|---|---|

| 2-Methoxy | Enhanced kinase inhibition | EGFR |

| 3-Pyrimidinyloxy | Antiproliferative activity | CDK2 |

| 4-Trifluoromethyl | Improved metabolic stability | CYP3A4 |

- Computational Modeling : Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinases) .

Q. How can molecular docking and dynamics simulations be applied to predict target binding modes of this compound?

- Methodological Answer :

- Docking : Prepare protein structures (PDB: 2JDO for kinases) using PyMOL. Define binding pockets and run docking simulations with AutoDock (grid size: 60×60×60 Å) .

- MD Simulations : Use GROMACS with CHARMM36 force field. Simulate ligand-protein complexes in explicit solvent (150 mM NaCl, 310 K) for 100 ns. Analyze RMSD and binding free energy (MM-PBSA) .

- Validation : Compare computational results with experimental IC₅₀ data to refine models .

Q. What methods resolve discrepancies in crystallographic data during refinement of this compound?

- Methodological Answer :

- Twinning Analysis : Use PLATON to check for twinning. Apply SHELXL's TWIN/BASF commands for refinement .

- Disorder Modeling : For flexible cyclohexyl groups, refine occupancies and anisotropic displacement parameters .

- Validation Tools : Check R-factors (R1 < 0.05) and residual density maps (<0.3 eÅ⁻³) using Coot .

Key Notes for Experimental Design

- Contradiction Analysis : When biological assay results conflict with computational predictions, validate via orthogonal assays (e.g., SPR for binding kinetics or thermal shift assays for target engagement) .

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) and crystallography parameters (wavelength, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.